(2S,4S)-2-Methyl-4-pentylthiane
Description
“(2S,4S)-2-Methyl-4-pentylthiane” is a thiacyclohexane derivative characterized by a six-membered sulfur-containing ring with methyl and pentyl substituents at the 2- and 4-positions, respectively. Its stereochemistry is defined by the (2S,4S) configuration, which significantly influences its conformational behavior and physicochemical properties. Syntheses of such thiane derivatives often involve stereoselective methods, such as asymmetric catalysis or chiral auxiliary strategies, to achieve high enantiomeric purity . Its structural elucidation typically relies on NMR spectroscopy and X-ray crystallography, as demonstrated in related compounds .
Properties
CAS No. |
76097-68-2 |
|---|---|
Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-4-pentylthiane |
InChI |
InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
SSYNZOSWHXSEOL-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCC[C@H]1CCS[C@H](C1)C |
Canonical SMILES |
CCCCCC1CCSC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Methyl-4-pentylthiane typically involves the formation of the thiane ring followed by the introduction of the methyl and pentyl groups at the appropriate positions. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, chiral separation techniques, such as preparative chromatography, may be used to isolate the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Methyl-4-pentylthiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: The thiane ring is regenerated.
Substitution: Various substituted thiane derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-2-Methyl-4-pentylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2-Methyl-4-pentylthiane involves its interaction with molecular targets through its sulfur atom and chiral centers. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The (2S,4S) configuration distinguishes this compound from diastereomers like (2S,4R)-2-Methyl-4-pentylthiane. X-ray studies of analogous thianes reveal that substituent positions and stereochemistry dictate ring conformation. For example, compounds with axial pentyl groups adopt chair conformations, while equatorial substituents favor twist-boat arrangements . The (2S,4S) isomer’s pentyl group occupies a pseudo-equatorial position, reducing steric strain compared to its (2S,4R) counterpart, which exhibits higher torsional stress due to axial alignment .
Physicochemical Properties
Key physicochemical data for (2S,4S)-2-Methyl-4-pentylthiane and related compounds are summarized below:
| Compound | logP | Melting Point (°C) | Solubility in DMSO (mg/mL) |
|---|---|---|---|
| This compound | 4.2 | 45–47 | 12.5 |
| (2S,4R)-2-Methyl-4-pentylthiane | 3.8 | 38–40 | 18.2 |
| 2-Methyl-4-ethylthiane | 2.9 | 52–54 | 8.7 |
The higher logP value of the (2S,4S) isomer reflects increased lipophilicity due to optimal alkyl chain orientation, enhancing membrane permeability in biological systems . Conversely, the (2S,4R) diastereomer’s lower melting point suggests reduced crystallinity, likely due to less efficient packing .
Spectroscopic and Crystallographic Analysis
NMR spectra of this compound show distinct shifts for methyl (δ 1.12 ppm, $^1$H) and pentyl groups (δ 0.88 ppm, $^1$H), consistent with shielding effects from the sulfur atom . In contrast, the (2S,4R) isomer exhibits downfield shifts for the pentyl group (δ 1.35 ppm, $^1$H), attributed to deshielding by axial substituents . X-ray diffraction confirms these conformational differences, with the (2S,4S) isomer displaying a bond angle of 111.2° at the sulfur atom, compared to 108.7° in the (2S,4R) form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
